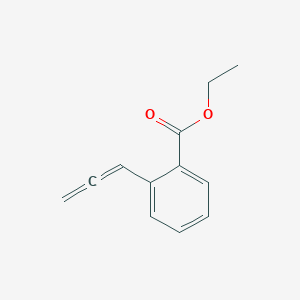
Ethyl 2-(propa-1,2-dien-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(propa-1,2-dien-1-yl)benzoate is an organic compound with the molecular formula C12H12O2 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group and the hydrogen atom of the benzene ring is substituted with a propa-1,2-dien-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(propa-1,2-dien-1-yl)benzoate typically involves the esterification of 2-(propa-1,2-dien-1-yl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(propa-1,2-dien-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The propa-1,2-dien-1-yl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Ethyl 2-(propa-1,2-dien-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(propa-1,2-dien-1-yl)benzoate involves its interaction with specific molecular targets. The propa-1,2-dien-1-yl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl benzoate: Lacks the propa-1,2-dien-1-yl group, making it less reactive in certain chemical reactions.
Propa-1,2-dien-1-yl benzoate: Similar structure but without the ethyl ester group.
Methyl 2-(propa-1,2-dien-1-yl)benzoate: Similar but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of both the ethyl ester and propa-1,2-dien-1-yl groups
Propiedades
Fórmula molecular |
C12H12O2 |
|---|---|
Peso molecular |
188.22 g/mol |
InChI |
InChI=1S/C12H12O2/c1-3-7-10-8-5-6-9-11(10)12(13)14-4-2/h5-9H,1,4H2,2H3 |
Clave InChI |
ZBOOJHJYZIJPOM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC=C1C=C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


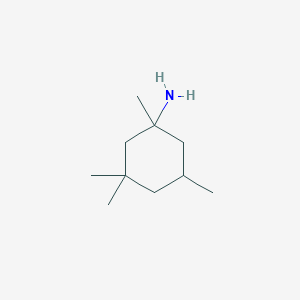
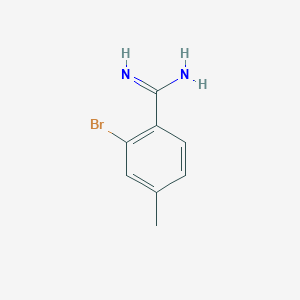
![4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]Piperidine](/img/structure/B12434687.png)
![potassium;3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B12434694.png)
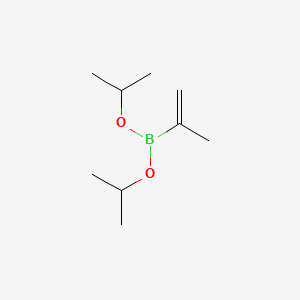
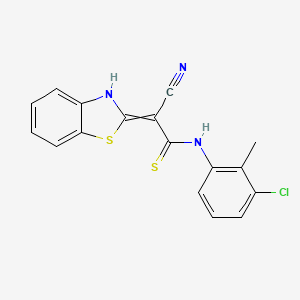
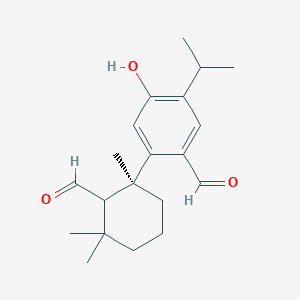
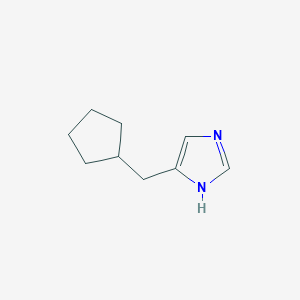
![1-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanone](/img/structure/B12434730.png)
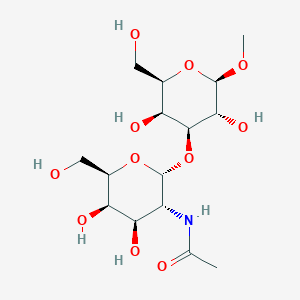
![2-amino-N-[2-(piperidin-1-yl)ethyl]propanamide dihydrochloride](/img/structure/B12434746.png)
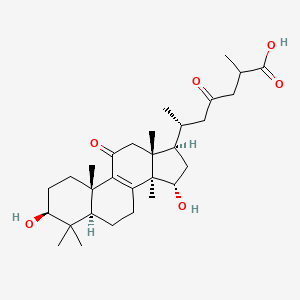
![Fumaric acid; methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate](/img/structure/B12434757.png)
![(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41S,42S,43S,44S,45S,46S,47S,48S,49S,50S,51S,52S,53S,54S,55R,56S)-5,10,15,20,25,30,35,40-octakis(chloromethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B12434765.png)
